molecular formula C24H24BrNO3 B132156 1-Benzyl-4-(5,6-dimethoxy-1-oxoindan-2-YL)methylpyridinium bromide CAS No. 231283-82-2

1-Benzyl-4-(5,6-dimethoxy-1-oxoindan-2-YL)methylpyridinium bromide

Cat. No. B132156
M. Wt: 454.4 g/mol
InChI Key: SJDPCJIYDYUWEN-UHFFFAOYSA-M
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Description

The compound "1-Benzyl-4-(5,6-dimethoxy-1-oxoindan-2-yl)methylpyridinium bromide" is a potent anti-acetylcholinesterase (anti-AChE) inhibitor, which has been studied for its potential therapeutic effects. The research on this compound has primarily focused on its synthesis, molecular structure, and its selectivity and potency as an inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine .

Synthesis Analysis

The synthesis of this compound involves several steps, including Aldol condensation and reduction processes. A study has reported an improved synthetic method that is simple and potentially scalable for industrial production. The total yield of the synthesis was reported to be above 60%, indicating a relatively efficient process. The chemical structure of the synthesized product was confirmed through melting point determination and infrared spectroscopy .

Molecular Structure Analysis

The molecular structure of "1-Benzyl-4-(5,6-dimethoxy-1-oxoindan-2-yl)methylpyridinium bromide" is characterized by the presence of a benzyl group and a dimethoxy-indanone moiety attached to a pyridinium core. This structure is crucial for its activity as an anti-AChE inhibitor, as modifications to this structure have been shown to affect the compound's potency and selectivity. The compound has demonstrated a selective affinity that is significantly greater for AChE than for butyrylcholinesterase, another enzyme that hydrolyzes choline-based esters .

Chemical Reactions Analysis

While the specific chemical reactions involving "1-Benzyl-4-(5,6-dimethoxy-1-oxoindan-2-yl)methylpyridinium bromide" are not detailed in the provided papers, related compounds have been synthesized and studied for their reactivity. For instance, benzylation reactions using a bench-stable pyridinium salt have been described, which convert alcohols into benzyl ethers upon warming . Additionally, cycloaddition reactions involving pyridinium bromides with oxindole derivatives have been explored, leading to complex molecular structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of "1-Benzyl-4-(5,6-dimethoxy-1-oxoindan-2-yl)methylpyridinium bromide" are not extensively discussed in the provided papers. However, the compound's potency as an anti-AChE inhibitor has been quantified, with an IC50 value of 5.7 nM, indicating a high level of biological activity. The compound also demonstrated a longer duration of action compared to physostigmine in vivo and significantly increased acetylcholine content in the rat cerebral cortex . The antibacterial properties of related benzyl substituted pyridine bromide quaternary ammonium salts have also been reported, suggesting a potential for antimicrobial applications .

Scientific Research Applications

Antibacterial Properties

Research has indicated that certain benzyl substituted pyridine bromide quaternary ammonium salts, which are structurally similar to 1-Benzyl-4-(5,6-dimethoxy-1-oxoindan-2-yl)methylpyridinium bromide, exhibit significant antibacterial properties. These compounds have shown effectiveness against various bacteria such as colibacillus, bacillus subtilus, aurococcus, and bacillus thuringiensis (Ni Chun-lin, 2010).

Synthesis and Ligand Visualization

This compound has been explored in the context of Positron Emission Tomography (PET) imaging. Specifically, 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine, a closely related compound, has been synthesized for use as a ligand in PET imaging. This is particularly important for visualizing acetylcholine esterase (F. Vos et al., 2000).

Acetylcholinesterase Inhibition

Research into compounds structurally similar to 1-Benzyl-4-(5,6-dimethoxy-1-oxoindan-2-yl)methylpyridinium bromide has led to the identification of potent acetylcholinesterase inhibitors. These inhibitors have demonstrated significant effects in increasing acetylcholine content in rat cerebral cortex, highlighting their potential in treating conditions related to acetylcholine deficiencies (H. Sugimoto et al., 1995).

Supramolecular Chemistry

Studies have been conducted on related organoplatinum(IV) complexes with amide groups, focusing on the supramolecular structure. This research is essential for understanding the complex interactions and potential applications of these compounds in various fields (R. H. W. Au et al., 2009).

Electrocatalytic Applications

Another study related to this compound involves a novel electrochromic viologen which was synthesized for use in high contrast electrochromic devices. This research is significant in the development of materials for display technologies (R. Sydam et al., 2013).

properties

IUPAC Name

2-[(1-benzylpyridin-1-ium-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24NO3.BrH/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18;/h3-11,14-15,20H,12-13,16H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJDPCJIYDYUWEN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CC(C2=O)CC3=CC=[N+](C=C3)CC4=CC=CC=C4)OC.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50436739
Record name 1-BENZYL-4-(5,6-DIMETHOXY-1-OXOINDAN-2-YL)METHYLPYRIDINIUM BROMIDE
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-(5,6-dimethoxy-1-oxoindan-2-YL)methylpyridinium bromide

CAS RN

231283-82-2
Record name 4-[(2,3-Dihydro-5,6-dimethoxy-1-oxo-1H-inden-2-yl)methyl]-1-(phenylmethyl)pyridinium bromide (1:1)
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-BENZYL-4-(5,6-DIMETHOXY-1-OXOINDAN-2-YL)METHYLPYRIDINIUM BROMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridinium, 4-[(2,3-dihydro-5,6-dimethoxy-1-oxo-1H-inden-2-yl)methyl]-1-(phenylmethyl)-, bromide (1:1)
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